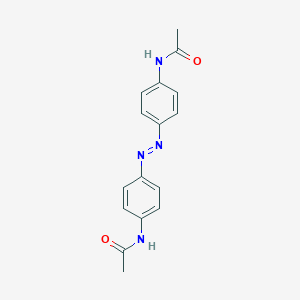

Acetamide, N,N'-(azodi-4,1-phenylene)bis-

Cat. No. B032797

M. Wt: 296.32 g/mol

InChI Key: JLFZFBSUNFGETA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09085661B1

Procedure details

Without further purification, 4,4′-bis(acetamido)azobenzene (II) (16.0 g, 0.054 mol) is placed in a 500-mL round-bottomed flask equipped with a condenser and a magnetic stirrer, along with methanol (150 mL) and 6N hydrochloric acid (150 mL). The mixture is heated under reflux for 1.5 hours. The reaction mixture is cooled, and the violet solid is collected on a Büchner funnel. The mixture is heated under reflux for 1.5 hours. The reaction mixture is cooled, and the violet solid collected on a Büchner funnel. The damp product is suspended in 500 mL of water in a 1 L beaker equipped with a stirrer, and the mixture is slowly neutralized by the addition of 2.5N sodium hydroxide, during which the salt dissolves and the free base separates. The crude product is collected on a Büchner funnel, washed with water, and dried under reduced pressure. The yellow powder is then recrystallized from N-methylpyrrolidinone to afford yellow crystals of DAAB (III) (8.8 g, 42%), m.p. 244.5-247.9° C. (dec.). FT-IR (KBr, cm−1): 3417, 3333, 3212 (NH2), 3040, 1627, 1592, 1502, 1294, 1150, 839. 1H-NMR (DMSO-d6, δ in ppm): 5.72 (s, 4H, NH2), 6.61-6.63 (d, 4H, Ar—H), 7.51-7.53 (d, 4H, Ar—H). 13C-NMR (DMSO-d6, δ in ppm): 113.4, 123.7, 143.1, 150.9. Purification of (III) by column chromatography met with limited success due to its poor solubility in most organic solvents.

Name

Yield

42%

Identifiers

|

REACTION_CXSMILES

|

C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]=[N:12][C:13]2[CH:18]=[CH:17][C:16]([NH:19]C(=O)C)=[CH:15][CH:14]=2)=[CH:7][CH:6]=1)(=O)C.Cl>CO>[NH2:19][C:16]1[CH:15]=[CH:14][C:13]([N:12]=[N:11][C:8]2[CH:9]=[CH:10][C:5]([NH2:4])=[CH:6][CH:7]=2)=[CH:18][CH:17]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

16 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)NC1=CC=C(C=C1)N=NC1=CC=C(C=C1)NC(C)=O

|

Step Two

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is placed in a 500-mL round-bottomed flask

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 1.5 hours

|

|

Duration

|

1.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture is cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the violet solid is collected on a Büchner funnel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 1.5 hours

|

|

Duration

|

1.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture is cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the violet solid collected on a Büchner funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

beaker equipped with a stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the mixture is slowly neutralized by the addition of 2.5N sodium hydroxide, during which the salt

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolves

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product is collected on a Büchner funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The yellow powder is then recrystallized from N-methylpyrrolidinone

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=CC=C(C=C1)N=NC1=CC=C(C=C1)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 8.8 g | |

| YIELD: PERCENTYIELD | 42% | |

| YIELD: CALCULATEDPERCENTYIELD | 76.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |